

PF-477736: A Selective CHK1 Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: PF 477736

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] As a key component of the S and G2-M phase checkpoints, CHK1 activation in response to DNA damage leads to cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[3] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often dysfunctional, rendering them highly dependent on the S and G2-M checkpoints for survival. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[4][5]

PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of CHK1.[5][6] It has been shown to effectively abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of various chemotherapeutic agents and radiation, particularly in p53-deficient cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of PF-477736, including its mechanism of action, biochemical and cellular activities, selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

PF-477736 functions as a highly selective and potent ATP-competitive inhibitor of CHK1.[6][7] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, such as the Cdc25 family of phosphatases.[8] In a normal cellular response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates and inactivates Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis.[8] By inhibiting CHK1, PF-477736 prevents the inactivation of Cdc25, leading to premature activation of CDKs and forcing cells with damaged DNA to enter mitosis, a lethal event.[10]

Biochemical and Cellular Activity

The potency and selectivity of PF-477736 have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of PF-477736

Target	Ki (nM)	IC50 (nM)	Selectivity (fold vs. CHK1 Ki)
CHK1	0.49[7]	-	-
CHK2	47[7]	-	~96
VEGFR2	8[7]	-	~16
Fms (CSF1R)	-	10[7]	~20
Yes	-	14[7]	~29
Aurora-A	-	23[7]	~47
FGFR3	-	23[7]	~47
Flt3	-	25[7]	~51
Ret	-	39[7]	~80
CDK1	9,900[7]	-	~20,204

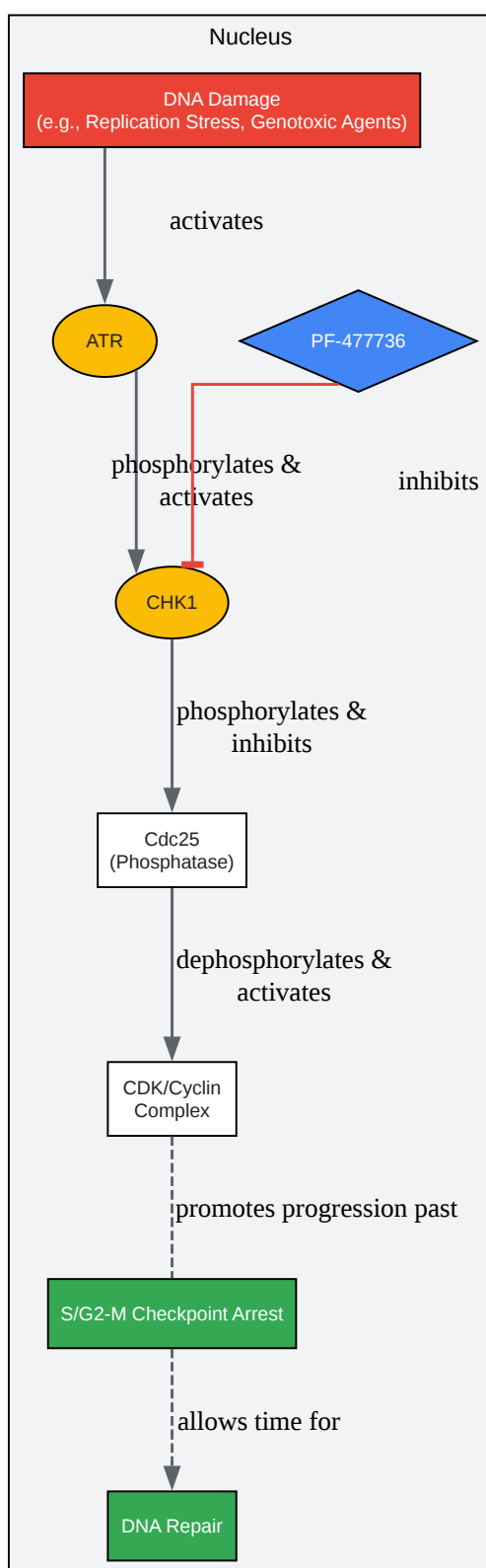
Data compiled from multiple sources.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Cellular Activity of PF-477736

Cell Line	Assay	Effect	Concentration
CA46, HeLa	Checkpoint Abrogation	Dose-dependent abrogation of camptothecin-induced DNA damage checkpoint.[7]	0.01-1 μ M
HT29	S-phase Arrest Abrogation & Apoptosis	Abrogates gemcitabine-induced S-phase arrest and increases apoptosis. [7]	Not specified
HT29	Cytotoxicity Enhancement	Enhances gemcitabine cytotoxicity in a dose- and time-dependent manner.[7]	180-540 nM
COLO205	Apoptosis Potentiation	Suppresses induced phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216) and potentiates apoptosis.[10]	360 nM
A431	Radiosensitization	Reduces clonogenic survival following ionizing radiation (IR) and abrogates IR-induced G2 arrest.[3]	Not specified
p53-deficient cancer cell lines	Growth Inhibition	Potentiates the growth-inhibitory activity of a panel of chemotherapeutic agents.[10]	Not specified

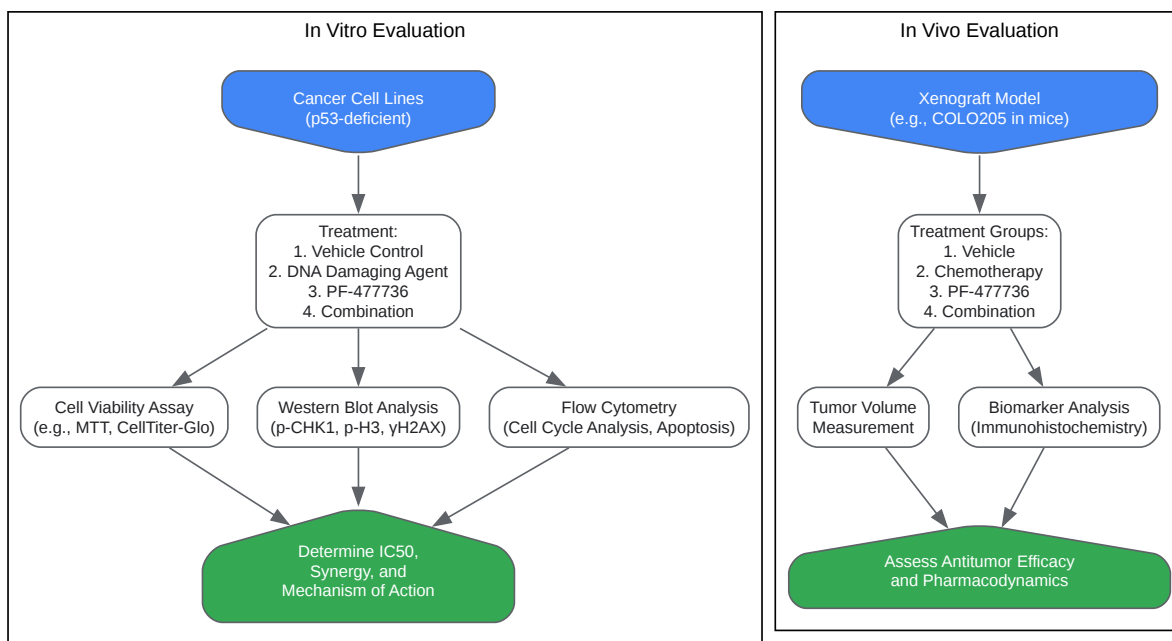
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CHK1 signaling pathway, a typical experimental workflow for evaluating PF-477736, and the logical consequences of CHK1 inhibition.



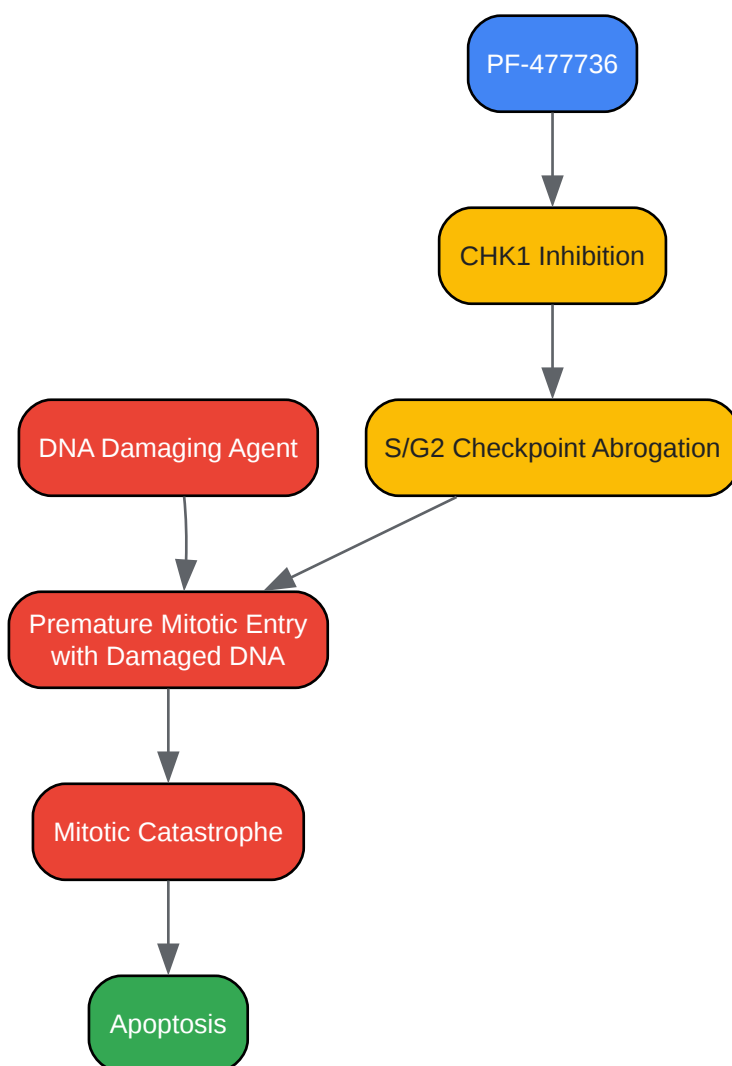
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Caption: CHK1 signaling pathway in response to DNA damage.



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Caption: Experimental workflow for evaluating PF-477736.



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